2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide

Descripción

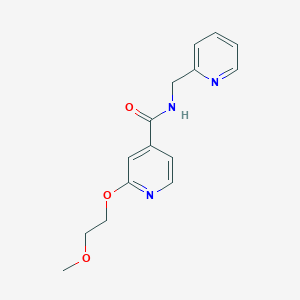

2-(2-Methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide is a synthetic small molecule featuring an isonicotinamide core substituted at the 2-position with a 2-methoxyethoxy group. The amide nitrogen is further functionalized with a pyridin-2-ylmethyl moiety.

Propiedades

IUPAC Name |

2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-20-8-9-21-14-10-12(5-7-17-14)15(19)18-11-13-4-2-3-6-16-13/h2-7,10H,8-9,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNUWMOGLCNASS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide typically involves multiple steps, starting with the preparation of the pyridin-2-ylmethylamine and isonicotinic acid derivatives. The key steps include:

Formation of Pyridin-2-ylmethylamine: This can be achieved through the reaction of pyridine with formaldehyde and hydrogen cyanide, followed by reduction.

Preparation of Isonicotinic Acid Derivative: Isonicotinic acid can be converted to its chloride form using thionyl chloride.

Coupling Reaction: The final step involves the coupling of pyridin-2-ylmethylamine with the isonicotinic acid chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mecanismo De Acción

The mechanism of action of 2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to its ligand-binding domain. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of isonicotinamide derivatives, which are often modified to optimize solubility, bioavailability, and target affinity. Below is a comparative analysis of structurally related compounds from the evidence:

Table 1: Comparison of Key Structural Features and Hypothesized Properties

Key Observations:

Substituent Effects on Solubility : The 2-methoxyethoxy group in the target compound likely improves water solubility compared to chloro or iodo substituents, which are more hydrophobic .

Amide Functionalization : The pyridin-2-ylmethyl group may facilitate interactions with biological targets (e.g., kinases) through π-π stacking, whereas N-methoxy-N-methyl groups in analogs could reduce metabolic degradation .

Reactivity : Iodo and chloro substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), making them valuable intermediates in synthesis. The target compound’s 2-methoxyethoxy group lacks such reactivity but offers stability .

Hypothetical Pharmacological and Industrial Relevance

Agrochemicals : The 2-methoxyethoxy group’s hydrophilicity could enhance foliar uptake in pesticide formulations.

Material Science : Aromatic stacking between pyridine rings might aid in designing supramolecular assemblies.

Actividad Biológica

2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

- Pyridine Ring : Contributes to the compound's ability to interact with various biological targets.

- Isonicotinamide Moiety : Implicated in various biological activities, particularly as a ligand in enzyme inhibition.

- Methoxyethoxy Group : Enhances solubility and bioavailability.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The interactions are facilitated by:

- Hydrogen Bonding : Between functional groups in the compound and the active sites of target proteins.

- Ionic Interactions : Contributing to the binding affinity and specificity.

- Hydrophobic Contacts : Enhancing the stability of the compound-receptor complex.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis |

| U-937 (Monocytic Leukemia) | 12.34 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 10.45 | Modulation of apoptotic pathways |

These findings suggest that the compound may serve as a lead for developing new cancer therapeutics.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory potential. It appears to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.

Case Studies

- Study on MCF-7 Cells : A study evaluated the effects of this compound on MCF-7 cells, revealing that treatment led to significant cell death through apoptosis, as evidenced by flow cytometry assays showing increased annexin V positivity.

- In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of the compound in reducing tumor size in xenograft models. Results indicated a marked reduction in tumor volume compared to control groups, suggesting potential for clinical applications.

Comparative Analysis with Similar Compounds

To further understand its unique properties, a comparison with similar compounds is essential:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-(2-methoxyethoxy)pyridine | Moderate anticancer activity | Lacks isonicotinamide moiety |

| N-(pyridin-3-ylmethyl)isonicotinamide | Strong anti-inflammatory effects | Different substitution pattern |

| 2-(2-methoxyethoxy)-N-(pyridin-4-ylmethyl)isonicotinamide | Broad spectrum activity | Enhanced binding affinity due to pyridine ring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.